Tubulysin

Description

Historical Context and Discovery from Myxobacteria

The discovery of tubulysins traces back to the screening of myxobacterial culture extracts for biologically active compounds. rsc.org Höfle and co-workers first reported the isolation of four members of the tubulysin family (A, B, D, and E) in 2000 from the myxobacteria Archangium gephyra and Angiococcus disciformis. rsc.orgresearchgate.netresearchgate.net Later studies also identified Cystobacter sp. as a producing strain. researchgate.net Myxobacteria, known for their complex social behavior and ability to produce a diverse array of secondary metabolites, have proven to be a valuable source of novel bioactive compounds. nih.govjmchemsci.com The initial discovery of tubulysins from these microorganisms underscored their potential as a new class of cytotoxic agents. researchgate.net

Structural Classification and Diversity of this compound Isoforms

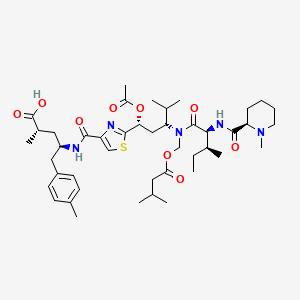

Tubulysins are characterized by a conserved core tetrapeptide structure. This core is typically comprised of four unique amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and the uncommon amino acids tubuvaline (Tuv) and either tubutyrosine (Tut) or tubuphenylalanine (B1255280) (Tup) at the C-termini. researchgate.netcreative-biolabs.com Natural tubulysins also feature a special N,O-acetal group. creative-biolabs.com

To date, approximately 14 different this compound isoforms have been reported, exhibiting variations primarily at the C-11 position (often a secondary alcohol or acetate) and the C-termini (Tut or Tup). creative-biolabs.commdpi.comsterlingpharmasolutions.com The structural diversity among these isoforms contributes to variations in their potency and pharmacological properties. For instance, this compound D has demonstrated particularly strong cytotoxic activity against certain cell lines. researchgate.net

The core structure of tubulysins is distantly related to the dolastatins, another class of potent cytotoxic peptides. oncotarget.comresearchgate.net

Here is a table summarizing some known this compound isoforms and their key structural variations:

| This compound Isoform | C-11 Modification | C-terminus Residue |

| This compound A | Acetate (B1210297) | Tubutyrosine (Tut) |

| This compound B | Acetate | Tubuphenylalanine (Tup) |

| This compound D | Hydroxyl | Tubuphenylalanine (Tup) |

| This compound E | Hydroxyl | Tubutyrosine (Tut) |

| This compound M | Acetate | Modified C-terminus (Synthetic) |

Note: This table presents a simplified overview; other natural and synthetic variations exist.

Overview of Biological Significance and Research Trajectory

The primary biological significance of tubulysins lies in their potent antimitotic activity. They exert their cytotoxic effects by inhibiting the polymerization of tubulin, the main component of microtubules. creative-biolabs.comoncotarget.comresearchgate.net This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells, particularly cancer cells. mdpi.comresearchgate.net

Research into tubulysins has demonstrated their remarkable potency, often surpassing that of other well-known antimitotic agents like vinblastine (B1199706) and paclitaxel (B517696) by several orders of magnitude. oncotarget.comnih.gov A key feature that has driven research interest is their demonstrated activity against multidrug-resistant (MDR) cancer cell lines, which often pose a significant challenge in chemotherapy. creative-biolabs.comnih.govacs.org Tubulysins exhibit relatively low recognition by certain efflux pumps like P-gp, a common mechanism of MDR. oncotarget.comnih.gov

Despite their potent activity, the clinical use of tubulysins as standalone agents has been limited due to their inherent toxicity. acs.org Consequently, the research trajectory has heavily focused on utilizing tubulysins as highly potent payloads in targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs). nih.govacs.orgresearchgate.netmdpi.com This approach aims to selectively deliver the cytotoxic this compound to cancer cells, thereby increasing efficacy and potentially reducing systemic toxicity. researchgate.net Significant efforts have also been directed towards the total synthesis of tubulysins and the development of synthetic analogs to overcome limitations in natural supply and explore improved pharmacological properties. rsc.orguni-saarland.de Identification of the this compound biosynthetic gene clusters has also opened avenues for metabolic engineering to enhance production. rsc.orgresearchgate.net

The ongoing research continues to explore the structure-activity relationships of tubulysins and their derivatives to design more effective and safer therapeutic agents. rsc.orgnih.govmdpi.com

Structure

2D Structure

Propriétés

Formule moléculaire |

C44H67N5O9S |

|---|---|

Poids moléculaire |

842.1 g/mol |

Nom IUPAC |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-(4-methylphenyl)pentanoic acid |

InChI |

InChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1 |

Clé InChI |

DLKUYSQUHXBYPB-NSSHGSRYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)C)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |

SMILES canonique |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Origine du produit |

United States |

Molecular Mechanism of Action

Interaction with Tubulin and Microtubule Dynamics

Microtubules are essential components of the cellular cytoskeleton, playing critical roles in maintaining cell shape, intracellular transport, and cell division. mdpi.comproteogenix.science They undergo dynamic assembly and disassembly, a process crucial for proper cellular function, especially during mitosis. tubintrain.eunih.gov Tubulysins interfere with this dynamic equilibrium by binding to tubulin heterodimers, shifting the balance towards depolymerization. nih.govtubintrain.eu

Tubulin Binding Site Characterization

Tubulysins bind to a specific site on tubulin, which has been characterized through biochemical and structural studies. researchgate.netrsc.orgresearchgate.net

Research indicates that tubulysins bind within the vinca (B1221190) alkaloid binding site on β-tubulin. nih.govmdpi.comresearchgate.netiupac.orguni-muenchen.de This site is a common target for several other antimitotic agents, including the vinca alkaloids like vinblastine (B1199706) and vincristine, as well as dolastatin 10 and hemiasterlin. nih.govmdpi.comresearchgate.netnih.gov The binding of tubulysins to this site disrupts the normal interactions required for tubulin polymerization. nih.govresearchgate.net

Studies investigating the interaction between tubulysins and the vinca alkaloid binding site have shown that tubulysins interfere with vinblastine binding in a non-competitive manner. mdpi.comresearchgate.net This suggests that while both compound classes bind to the vinca site, they may not bind to exactly the same residues or induce identical conformational changes in tubulin, leading to a non-competitive inhibition pattern. researchgate.net For example, competition experiments with this compound A showed strong interference with vinblastine binding to tubulin in a noncompetitive way, with an apparent Ki of 3 µM. researchgate.net

Specificity for the Vinca Alkaloid Binding Site on β-Tubulin

Inhibition of Tubulin Polymerization and Microtubule Destabilization

The primary molecular effect of this compound binding to tubulin is the potent inhibition of tubulin polymerization. creative-biolabs.comoncotarget.comresearchgate.net By binding to the β-tubulin subunit at the vinca site, tubulysins prevent the assembly of tubulin heterodimers into microtubules. nih.govresearchgate.net This inhibition of polymerization shifts the equilibrium towards free tubulin dimers, leading to the depolymerization and depletion of existing microtubule structures within the cell. nih.govcreative-biolabs.commdpi.comresearchgate.net This disruption of the microtubule network is a hallmark of this compound activity and is directly responsible for the observed cellular effects, such as cell cycle arrest in the G2/M phase and the induction of apoptosis. creative-biolabs.commdpi.comresearchgate.netplos.org Electron microscopy studies have shown that this compound A can induce the formation of aberrant tubulin structures like rings, double rings, and pinwheel structures. researchgate.net

Comparative Analysis with Other Microtubule-Targeting Agents

Microtubule-targeting agents are broadly classified into two categories based on their mechanism of action: microtubule destabilizers and microtubule stabilizers. nih.govmdpi.comproteogenix.sciencetubintrain.eu Tubulysins belong to the destabilizing class. nih.govproteogenix.sciencetubintrain.eu

Tubulysins differ fundamentally in their mechanism from microtubule stabilizers, such as taxanes (e.g., paclitaxel) and epothilones (e.g., epothilone (B1246373) B). nih.govmdpi.comtubintrain.euiupac.org While tubulysins inhibit tubulin polymerization and cause microtubule depolymerization, taxanes and epothilones bind to a distinct site on β-tubulin (the taxane (B156437) site) and promote tubulin polymerization, leading to the stabilization of microtubule structures and the formation of hyperstable bundles. nih.govmdpi.comproteogenix.sciencetubintrain.euwikipedia.orglipidmaps.orgnih.gov This difference in mechanism is critical, as it leads to distinct effects on microtubule dynamics and cellular processes. tubintrain.eu Studies have shown that microtubule depolymerization induced by tubulysins cannot be prevented by preincubation with epothilone B and paclitaxel (B517696), highlighting their distinct mechanisms and binding sites. mdpi.comresearchgate.net

The following table summarizes the key mechanistic differences between this compound and microtubule stabilizers like Taxanes and Epothilones:

| Feature | This compound | Taxanes (e.g., Paclitaxel) | Epothilones (e.g., Epothilone B) |

| Mechanism of Action | Inhibits tubulin polymerization, destabilizes microtubules nih.govoncotarget.comjksus.org | Promotes tubulin polymerization, stabilizes microtubules nih.govmdpi.comtubintrain.euwikipedia.org | Promotes tubulin polymerization, stabilizes microtubules nih.govmdpi.comtubintrain.eulipidmaps.org |

| Tubulin Binding Site | Vinca alkaloid binding site on β-tubulin nih.govmdpi.comresearchgate.net | Taxane binding site on β-tubulin nih.govmdpi.comwikipedia.org | Taxane binding site on β-tubulin nih.govmdpi.comlipidmaps.org |

| Effect on Microtubules | Depolymerization, depletion creative-biolabs.commdpi.comresearchgate.net | Stabilization, bundling wikipedia.orglipidmaps.orgnih.gov | Stabilization, bundling lipidmaps.orgnih.gov |

| Competition with Vinblastine | Non-competitive interference mdpi.comresearchgate.net | No competition nih.gov | No competition mdpi.com |

Note: This table is intended to represent structured data and could be presented as an interactive element.

Tubulysins have demonstrated potent activity, in some cases exceeding that of vinblastine and paclitaxel by orders of magnitude in cell growth inhibition assays. nih.govmdpi.com This potency, coupled with their distinct mechanism of action and activity against certain multidrug-resistant cell lines, makes them a subject of ongoing research, particularly as payloads in antibody-drug conjugates. nih.govoncotarget.comnih.govacs.orgnih.govcytoskeleton.com

Comparison with Other Tubulin Depolymerizing Agents (e.g., Dolastatins, Vinca Alkaloids)

Tubulysins share a similar mode of action with other antimitotic agents that target the vinca binding site on tubulin, including dolastatin 10 and vinca alkaloids like vinblastine and vincristine. iupac.orgnih.govresearchgate.netoncotarget.comnih.gov These compounds all inhibit tubulin polymerization and induce microtubule depolymerization. iupac.orgoncotarget.comnih.govportlandpress.com

However, research indicates that tubulysins can inhibit tubulin polymerization more efficiently than vinblastine. nih.govresearchgate.net Furthermore, tubulysins have demonstrated potent antiproliferative activity in various human cancer cell lines, including those with multidrug resistance properties, and have shown lower substrate recognition by P-glycoprotein compared to some other anti-microtubule agents like vinblastine and paclitaxel. nih.govportlandpress.comresearchgate.net The structure of tubulysins is distantly related to the marine slug alkaloids dolastatins. iupac.orgoncotarget.comnih.gov

The following table provides a comparison of the activity of this compound D with other tubulin-targeting agents in different cell lines, illustrating its potency.

| Compound | L-929 (Mouse Fibroblast) IC₅₀ (nM) | KB (Human Cervix Carcinoma) IC₅₀ (nM) | KB-V1 (Multidrug-Resistant KB) IC₅₀ (nM) | HL-60 (Human Myelogenous Leukemia) IC₅₀ (nM) |

| Vinblastine | 15 | 6 | 7 | 120 |

| Epothilone B | 0.7 | 0.3 | 0.6 | 0.3 |

| This compound D | 0.03 | 0.02 | 0.02 | 0.08 |

| Dolastatin 10 | 0.1 | 0.1 | 0.2 | 1.2 |

Data derived from research on the cytotoxic activities of these compounds in various cell lines. iupac.org

Cellular Responses to this compound Exposure

Exposure of cells to this compound triggers a cascade of events, primarily due to the disruption of microtubule function. These responses include cell cycle arrest and the induction of programmed cell death.

Cell Cycle Arrest in the G2/M Phase

Microtubules are essential for the formation of the mitotic spindle, a structure critical for chromosome segregation during mitosis. Disruption of microtubule dynamics by this compound leads to mitotic spindle dysfunction, which in turn activates the spindle assembly checkpoint. This checkpoint halts the cell cycle progression, specifically accumulating cells in the G2/M phase. nih.govresearchgate.netcancer.govportlandpress.comresearchgate.netiiarjournals.orgresearchgate.netnih.govjksus.org Studies have shown a dose-dependent increase in the percentage of cells in the G2/M phase upon treatment with this compound A and its precursor, prethis compound. researchgate.netnih.gov For instance, treatment with 50 nM or 200 nM this compound A increased the G2/M population in human HepG2 cells significantly compared to control cells. researchgate.netnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, primarily through apoptosis. nih.govresearchgate.netnih.govcancer.govresearchgate.netplos.orgresearchgate.net this compound has been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netresearchgate.net

Signaling through the Mitochondrial Apoptosis Pathway

The mitochondrial apoptosis pathway, also known as the intrinsic pathway, is a major route through which this compound induces cell death. researchgate.netglpbio.com This pathway is initiated by intracellular signals, such as DNA damage or growth factor withdrawal, and is mediated by the mitochondria. bio-rad-antibodies.compromega.com.au While the precise mechanisms linking microtubule disruption to mitochondrial signaling are complex, studies suggest the involvement of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). researchgate.netpromega.com.auresearchgate.net MOMP leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in initiating the caspase cascade. researchgate.netpromega.com.auresearchgate.netwaocp.org Research has indicated that this compound A and prethis compound can activate the intrinsic apoptosis pathway. researchgate.net

Effector Caspase Activation and DNA Fragmentation

The release of cytochrome c into the cytosol facilitates the formation of the apoptosome, a protein complex that activates initiator caspases, particularly caspase-9. researchgate.netbio-rad-antibodies.compromega.com.au Activated initiator caspases then cleave and activate effector caspases, such as caspase-3, caspase-6, and caspase-7. researchgate.netiiarjournals.orgbio-rad-antibodies.compromega.com.auresearchgate.netwaocp.org Effector caspases are responsible for dismantling the cell by cleaving various cellular substrates. promega.com.auwaocp.org

This compound treatment has been shown to induce caspase activation, including caspase-3 activation. researchgate.netiiarjournals.org Activation of effector caspases, particularly caspase-3, leads to the cleavage of key cellular proteins, including poly(adenosine diphosphate-ribose) polymerase (PARP), which is involved in DNA repair. plos.orgresearchgate.netresearchgate.net Cleavage of PARP is considered a hallmark of apoptosis. plos.orgresearchgate.netresearchgate.net

Another critical event downstream of effector caspase activation is DNA fragmentation. Caspase-activated DNAse (CAD), normally inhibited by ICAD, is released upon cleavage of ICAD by caspase-3. waocp.org Free CAD then cleaves chromosomal DNA into characteristic internucleosomal fragments, resulting in DNA laddering, a biochemical marker of apoptosis. nih.govplos.orgwaocp.orgresearchgate.net Studies have demonstrated that this compound A can induce DNA laddering in cancer cells. nih.govplos.orgresearchgate.net

Besides apoptosis, this compound has also been shown to induce other forms of programmed cell death, such as pyroptosis, in certain cell types, characterized by pore formation and release of pro-inflammatory factors. nih.gov This process involves the cleavage of Gasdermin E (GSDME). nih.gov

Biosynthesis and Chemoenzymatic Approaches

Myxobacterial Origin and Natural Production

Tubulysins are naturally produced by myxobacteria, a group of soil-dwelling, Gram-negative bacteria known for their complex social behavior and rich production of secondary metabolites. researchgate.netlisavienna.atmdpi.com

Isolation from Specific Myxobacteria Strains (e.g., Angiococcus disciformis, Archangium gephyra)

Tubulysins were initially isolated from the culture broth of myxobacterial strains, notably Angiococcus disciformis and Archangium gephyra. jst.go.jpnih.govacs.org Another producing strain, Cystobacter sp. SBCb004, has also been reported. researchgate.net These strains produce tubulysins in limited quantities, which has historically posed a challenge for extensive research and development. acs.orgrsc.org For instance, fermentation of Angiococcus disciformis An d48 yields between 0.25 and 1 mg/L of tubulysin D, while Archangium gephyra Ar315 can produce up to 3 mg/L of this compound A. acs.orgrsc.org Cystobacter sp. SBCb004 has been reported to produce up to 0.483 mg/L. rsc.org Over 23 natural this compound derivatives have been identified from Angiococcus disciformis An d48 and Cystobacter sp. SBCb004. researchgate.net

Biosynthetic Pathway Elucidation

The biosynthesis of tubulysins is a fascinating example of a hybrid enzymatic process involving large multienzyme complexes.

Role of the Nonribosomal Peptide Synthetase–Polyketide Synthase (NRPS–PKS) System

The core structure of tubulysins is assembled by a mixed nonribosomal peptide synthetase–polyketide synthase (NRPS–PKS) system. researchgate.netnih.govmbl.or.kr This multienzyme system is responsible for incorporating specific amino acids and acetate (B1210297) units into the growing this compound molecule. mbl.or.kr The NRPS modules are involved in the incorporation of amino acids such as L-pipecolic acid, L-isoleucine, L-valine, L-cysteine, and either L-phenylalanine or L-tyrosine, while PKS modules contribute acetate-derived units. mbl.or.kr The this compound biosynthetic gene cluster contains genes encoding three NRPS proteins, one polyketide synthase multienzyme, and a hybrid PKS-NRPS protein. researchgate.net The fidelity of this process relies on specific recognition between successive polypeptides in the assembly line, mediated by terminal docking domains. nih.gov A new family of N-terminal docking domains, exemplified by TubCdd from the this compound system of Angiococcus disciformis An d48, has been identified. nih.govebi.ac.uk TubCdd is homodimeric and features an exposed beta-hairpin that serves as the binding site for the C-terminal docking domain of the partner polypeptide. nih.gov

Characterization of Biosynthetic Gene Clusters

The this compound biosynthetic gene cluster (often referred to as tub gene cluster) has been identified and characterized in several myxobacterial strains, including Angiococcus disciformis An d48 and Cystobacter sp. SBCb004. researchgate.netmbl.or.krmbl.or.kr This cluster spans approximately 82 kb and consists of 17 genes. researchgate.net Five core biosynthetic genes (tubB–tubF) encode the key NRPS and PKS enzymes. researchgate.net Homologous DNA sequences for this compound biosynthetic genes have also been found in the genome of Vitiosangium sp. mbl.or.kr While the gene clusters in Archangium gephyra strains MEHO_002 and MEHO_004 show high similarity (86% identical nucleotide sequences) and identical organization to that in Cystobacter sp. SBCb004, they lack the tubZ gene. mbl.or.krkoreascience.kr The tubZ gene from Cystobacter sp. SBCb004 has been validated through heterologous expression and gene-knockout experiments to function as a cyclodeaminase, specifically converting L-lysine into L-pipecolic acid. researchgate.net

Prethis compound: A Key Biosynthetic Intermediate and Structural Precursor

Prethis compound is a natural product found in myxobacteria, often in minute amounts, and represents a crucial intermediate in the this compound biosynthetic pathway. plos.orgresearchgate.netresearchgate.netnih.gov It is considered the first enzyme-free intermediate in the biosynthesis of tubulysins. plos.orgresearchgate.netresearchgate.netnih.gov

Post-Assembly Acylation and Oxidation Reactions

Following the assembly of the core structure, prethis compound undergoes post-assembly modifications, including acylation and oxidation reactions, to yield the various this compound derivatives. plos.orgresearchgate.netresearchgate.netnih.govresearchgate.netuni-saarland.de While the core NRPS-PKS system lays down the main peptide-polyketide backbone, enzymes acting on prethis compound are responsible for adding functional groups that contribute to the final structure and biological activity of mature tubulysins. The absence of obvious candidates for acyl transfer and oxidation functions within the initially identified core biosynthetic gene clusters suggested that further genes downstream are involved in these crucial post-assembly steps. google.comnih.gov

Strategies for Heterologous Expression and Production of Tubulysins

Tubulysins, a class of highly potent cytotoxic tetrapeptides, are naturally produced by myxobacteria, including strains of Angiococcus disciformis, Archangium gephyra, and Cystobacter sp. SBCb004. uni-saarland.denih.govresearchgate.net The complex biosynthetic pathway involves a mixed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govrsc.org Due to the limited yields obtained from native myxobacterial fermentation and the challenges associated with complex chemical synthesis, significant research efforts have been directed towards developing strategies for the heterologous expression and production of tubulysins in more amenable host organisms. nih.govrsc.orgacs.org

Heterologous expression involves transferring the this compound biosynthetic gene cluster (BGC) into a different host organism that is easier to cultivate and manipulate. This approach holds promise for improving production titers and potentially enabling the generation of novel this compound analogs through genetic engineering and combinatorial biosynthesis. nih.govrsc.org

The this compound BGC has been identified and characterized in several myxobacterial strains. For instance, the cluster from Cystobacter sp. SBCb004 contains genes encoding the core NRPS-PKS machinery (TubB-F) responsible for producing prethis compound, a key intermediate, as well as genes for enzymes involved in starter unit synthesis (TubZ) and potential tailoring reactions (TubA). uni-saarland.dersc.org However, the native BGCs often appear incomplete, lacking clear candidates for all necessary tailoring enzymes like acyl transferases and oxidases, which are required for the final maturation of prethis compound into various this compound derivatives. uni-saarland.denih.gov

One of the primary challenges in heterologous expression of myxobacterial BGCs, including that of tubulysins, is ensuring efficient transcription and translation of the large gene clusters in the host organism. researchgate.net Myxobacteria have large genomes and complex regulatory mechanisms that are not fully understood, making the transfer and functional expression of their BGCs in unrelated hosts difficult. olemiss.edu

Despite these challenges, successful heterologous expression of the this compound BGC has been reported in several host organisms. Pseudomonas putida and Myxococcus xanthus have been explored as heterologous hosts for this compound production. rsc.orgnih.govresearchgate.net P. putida is considered an attractive host for expressing myxobacterial PKS pathways due to its established genetic tools and ability to handle large DNA fragments. researchgate.net M. xanthus, being more closely related to the native producers, might offer a more compatible cellular environment for the complex this compound biosynthesis machinery. researchgate.net

Research has shown that reconstituting the entire this compound core cluster using techniques like Red/ET recombineering is crucial for successful heterologous expression. nih.govnih.govspringernature.com This technique allows for the precise assembly of large DNA fragments, such as BGCs, from multiple sources into a single construct for introduction into the host. nih.govnih.govspringernature.com

Studies involving the expression of the tub BGC from Cystobacter sp. SBCb004 in P. putida and M. xanthus have demonstrated the feasibility of producing tubulysins in heterologous systems, albeit initially at low titers. rsc.orgresearchgate.net For example, when the tubCDEF operon was expressed in P. putida under the control of a tet promoter, low levels of this compound were produced. researchgate.net Similarly, sub-mg/L amounts were obtained in M. xanthus. researchgate.net Supplementation of the culture medium with precursors, such as D,L-pipecolinic acid, has been shown to increase production levels in these heterologous hosts. rsc.org

The choice of promoter is critical for driving efficient transcription of the introduced BGC. The tet promoter has been utilized, but achieving optimal expression of the entire cluster, particularly the initial genes like tubB, can be challenging and may contribute to low production yields. researchgate.net

Further research has explored the potential of other host organisms and strategies. Escherichia coli, a widely used host for recombinant protein production, has also been considered for expressing myxobacterial secondary metabolites, including this compound, although its suitability for complex PKS/NRPS pathways can be limited. researchgate.netgoogle.com Burkholderia species, specifically Burkholderia DSM7029, have been proposed as potential heterologous hosts for PKS/NRPS gene clusters, including this compound, due to their capacity for producing their own secondary metabolites. google.com Agrobacterium tumefaciens is another host disclosed as particularly suitable for the expression of PKS/NRPS gene clusters. google.com

The discovery of a natural plasmid harboring the this compound BGC in Cystobacter ferrugineus presents a novel framework for utilizing natural plasmids for drug development and potentially for improving heterologous expression strategies. olemiss.edu

Genetic engineering approaches, such as inactivation mutagenesis and pathway reconstitution, are essential tools for optimizing heterologous production. nih.govspringernature.com Modifying regulatory genes within the BGC or in the host genome can potentially enhance this compound yields. For instance, genes involved in negative regulation of this compound expression have been identified, and targeting these could lead to increased production. google.com

Despite progress, achieving commercially viable production levels of tubulysins through heterologous expression remains an active area of research. Challenges include optimizing gene expression, ensuring the availability of necessary precursors, managing potential toxicity of the product to the host, and reconstituting the complete set of enzymes required for full biosynthesis and tailoring. Future efforts may involve synthetic biology approaches to engineer host organisms and BGCs for improved this compound production and diversification. rsc.orgolemiss.edueurekaselect.com

The following table summarizes some key findings from heterologous expression studies:

| Host Organism | This compound Produced | Production Titer (approx.) | Notes | Source |

| Pseudomonas putida | Prethis compound A | 0.04 - 0.2 µg/L | Expression of tubCDEF operon | rsc.org |

| Pseudomonas putida | Prethis compound A | 0.66 - 1.76 µg/L | Supplemented with D,L-pipecolinic acid | rsc.org |

| Myxococcus xanthus | Prethis compound A | 190 µg/L | Supplemented with D,L-pipecolinic acid; other metabolites detected | rsc.org |

| Pseudomonas putida | This compound | Low µg/L | Expression of tubCDEF operon under Ptet | researchgate.net |

| Myxococcus xanthus | This compound | Sub-mg/L | Expression of tubCDEF operon under Ptet; closely related host | researchgate.net |

This table illustrates the varying production levels achieved in different host organisms and the impact of factors like precursor supplementation. While titers in heterologous hosts have historically been lower than in some native producers, ongoing research aims to bridge this gap through advanced genetic and metabolic engineering strategies.

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies of Tubulysin Core Structures

Total synthesis strategies for this compound core structures typically involve the preparation of the individual amino acid fragments, followed by their coupling in a specific sequence. The this compound core is composed of four residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut). nih.gov

Methodologies for Fragment Synthesis

The synthesis of the unique non-canonical amino acid fragments, Tuv, Tup, and Tut, is a critical aspect of this compound total synthesis. Various methodologies have been developed to construct these complex building blocks with high stereocontrol. eurekaselect.combenthamdirect.com

Tubuvaline (Tuv) Fragment Synthesis

Tubuvaline (Tuv) is considered the most challenging fragment to synthesize, primarily due to the presence of a thiazole (B1198619) ring and a chiral amine substructure. uiowa.eduuiowa.edu Approaches to Tuv synthesis have employed strategies such as Manganese-mediated synthesis, Ireland-Claisen rearrangement, Mukaiyama aldol (B89426) reaction, and the Mannich process. eurekaselect.combenthamdirect.com One reported strategy involves the regioselective ring opening of a chiral aziridine (B145994) with a vinyl Grignard reagent, followed by Sharpless asymmetric dihydroxylation to establish the correct stereochemistry. tandfonline.com Another method utilizes a 1,3-dipolar cycloaddition of a nitrone and an acrylic acid derivative as a key step for the stereoselective synthesis of tubuvaline methyl ester. researchgate.netresearchgate.net The tert-butanesulfinamide method has also been applied for the rapid and stereoselective synthesis of the tubuvaline fragment. researchgate.netfigshare.comcapes.gov.br

Tubuphenylalanine (Tup) and Tubutyrosine (Tut) Fragment Synthesis

Tubuphenylalanine (Tup) and Tubutyrosine (Tut) fragments are C-terminal amino acids in tubulysins, differing by the presence of a hydroxyl group on the aromatic ring in Tut. uni-halle.depsu.edu Synthetic routes to Tup and Tut often start from phenylalanine or tyrosine, respectively. rsc.org These amino acids can be converted to corresponding aldehydes, followed by an extension reaction (e.g., Mitsunobu or Horner-Wadsworth-Emmons) to generate an α,β-unsaturated ester, which is then reduced to yield Tup or Tut. rsc.org Other methods include Mukaiyama aldol reactions and Mannich processes. eurekaselect.combenthamdirect.com A stereoselective synthesis of tubuphenylalanine has been achieved via an aldol reaction of a boron enolate with an aldehyde derived from phenylalanine, followed by Barton deoxygenation. researchgate.netresearchgate.net Regioselective aziridine ring opening with carbon nucleophiles, followed by hydroboration-oxidation, has also been reported for the synthesis of Tup and epi-Tup. researchgate.net The tert-butanesulfinamide method has proven effective for the rapid synthesis of the tubuphenylalanine fragment. researchgate.netfigshare.com

Convergent and Stereoselective Synthetic Routes

Convergent synthetic strategies, where fragments are synthesized separately and then coupled, are commonly employed in this compound total synthesis to improve efficiency. uni-halle.defigshare.com Stereoselective methods are crucial to control the multiple chiral centers present in the this compound structure. uni-halle.defigshare.com Multicomponent reactions (MCRs) have been utilized in convergent approaches, such as a stereoselective multicomponent thiazole synthesis for the tubuvaline fragment. uni-halle.de Stereoselective catalysis plays a significant role in achieving the desired stereochemistry during fragment synthesis and coupling. figshare.com For instance, stereoselective reductions and controlled coupling reactions are employed to ensure the correct configuration at each stereocenter and minimize epimerization during peptide bond formation. researchgate.net The coupling of fragments, particularly the formation of the hindered amide bond between N-methyl tubuvaline and isoleucine, often requires optimized conditions and activating reagents. nih.govcapes.gov.br

Application of Advanced Chemical Transformations (e.g., Mitsunobu Reaction, Aza-Barbier Reaction, C-H Activation)

Advanced chemical transformations are integral to the efficient and stereoselective synthesis of tubulysins. The Mitsunobu reaction, known for its ability to convert alcohols to various functional groups with inversion of stereochemistry, has been applied in this compound synthesis, particularly in the context of fragment synthesis and coupling. eurekaselect.combenthamdirect.comorganic-chemistry.org The aza-Barbier reaction, which forms C-C bonds adjacent to nitrogen, has also been utilized in the synthesis of this compound fragments, yielding chiral homoallylic amines with high efficiency and stereoselectivity. eurekaselect.combenthamdirect.comresearchgate.netacs.org C-H activation strategies have been explored to provide streamlined routes to this compound core structures and analogues, offering potential for increased step economy. eurekaselect.combenthamdirect.comresearchgate.netiitj.ac.innih.gov

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel this compound analogues are driven by the need to improve pharmacological properties, such as stability, solubility, and targeted delivery, while retaining or enhancing cytotoxic activity. flintbox.comnih.govthieme-connect.comresearchgate.net Analogue design often involves structural modifications to the natural this compound scaffold, including variations in the amino acid residues (Mep, Ile, Tuv, Tup/Tut), the acyl side chain, and the N,O-acetal moiety. nih.govthieme-connect.comresearchgate.netgoogle.com

Synthetic strategies for analogues build upon the methodologies developed for total synthesis, adapting them to incorporate the desired structural changes. flintbox.comresearchgate.net This includes the synthesis of modified fragments and their subsequent coupling. thieme-connect.comresearchgate.net For example, analogues with variations in the central Tuv fragment have been synthesized to study the impact on potency. researchgate.net Modifications to the C-terminal Tup/Tut residue, such as the introduction of geminal dimethyl groups or cyclopropyl (B3062369) groups, have also been explored. google.com Novel analogues with simplified C-terminus substituents or modified N-terminal residues have been designed and synthesized. nih.govthieme-connect.com The introduction of functional handles, such as aniline (B41778) groups, allows for conjugation to linkers for the development of antibody-drug conjugates (ADCs). nih.gov Structure-activity relationship (SAR) studies guide the design process, correlating structural features with cytotoxic activity. flintbox.comnih.gov Computational studies are also employed to design ligands that fit well into the tubulin binding pocket. indiascienceandtechnology.gov.in Efforts have also focused on addressing the lability of the C-11 acetate (B1210297) group present in many natural tubulysins by designing analogues with more stable linkers or ether substituents. nih.govresearchgate.net Macrocyclic analogues have been designed to create more conformationally restricted structures while retaining key features of the Tuv and Tup units. indiascienceandtechnology.gov.in

Rational Design Principles for Analogue Creation

Rational design principles play a crucial role in the creation of this compound analogues with desired properties. These principles are often guided by an understanding of the this compound structure, its interaction with tubulin, and identified liabilities of the natural products.

One key aspect of rational design involves addressing the metabolic instability of natural tubulysins, particularly the C-11 acetate functionality within the Tuv unit, which is prone to hydrolysis in plasma, leading to significantly reduced cytotoxicity scinews.uzresearchgate.netresearchgate.netnih.gov. Rational design efforts have focused on synthesizing analogues with more stable groups at the C-11 position, such as alkyl ethers or isovalerate esters, which have demonstrated improved plasma stability while maintaining potent cytotoxicity and tubulin binding affinity scinews.uzresearchgate.netresearchgate.net.

Another area of focus for rational design is the N,O-acetal at the N14 position, which is also a labile functionality in natural tubulysins. Studies have shown that this group is not essential for biological activity and can be replaced with a simpler N-methyl group, as seen in N14-desacetoxythis compound H, without significant loss of potency creative-biolabs.comalmacgroup.comscilit.comacs.org. This modification enhances the stability of the analogue.

Rational design is also informed by structure-activity relationship (SAR) studies, which investigate how modifications to different parts of the this compound structure affect its biological activity researchgate.netscinews.uzresearchgate.netnih.govscilit.comrsc.org. By systematically altering specific residues or functionalities and evaluating the resulting analogues' cytotoxicity and tubulin binding, researchers can identify key structural features essential for potency and design improved compounds. For instance, variations in the central Tuv fragment have been explored, as this unit is considered paramount for this compound potency researchgate.netrsc.org. Studies have also investigated modifications to the N-terminal Mep residue and the C-terminal Tup/Tut residues to understand their contribution to activity and explore opportunities for conjugation researchgate.netnih.govscinews.uzacs.orgacs.org.

Computational approaches, such as structure-based drug design and the use of molecular overlay methods like ROCS (Rapid Overlay of Chemical Structures), are also employed in the rational design process to guide the design of novel analogues and predict their interactions with tubulin nih.govmdpi.commdpi.com. High-resolution crystal structures of tubulin in complex with this compound analogues provide valuable insights into the binding mode and inform the design of new ligands nih.govrcsb.org.

Implementation of Parallel Medicinal Chemistry Approaches

Parallel medicinal chemistry approaches have been widely implemented in this compound analogue development to synthesize libraries of compounds efficiently and explore the SAR rapidly researchgate.netnih.govnih.govacs.orgresearchgate.net. This involves the simultaneous synthesis of multiple analogues with variations at different positions of the this compound core structure.

By utilizing parallel synthesis techniques, researchers can generate a diverse set of analogues in a shorter timeframe compared to traditional one-by-one synthesis. This is particularly useful for exploring the impact of different substituents or modifications on cytotoxicity, stability, and other pharmacological properties.

For example, parallel medicinal chemistry has been applied to explore the SAR at the N-terminal position of tubulysins, investigating whether various amino acid monomers could replace the native Mep residue nih.gov. This approach allows for the rapid screening of a library of N-terminal modified analogues to identify those with improved activity or properties suitable for conjugation.

Solid-phase peptide synthesis (SPPS) has been utilized as an effective method for assembling this compound analogues, providing a framework for parallel synthesis efforts almacgroup.comfrontiersin.orgfrontiersin.org. This approach allows for the modular assembly of the tetrapeptide core and facilitates the introduction of variations at different positions. Multicomponent reactions, such as the Ugi reaction, have also been integrated into solid-phase methodologies for the efficient synthesis of functionalized this compound analogues, enabling the simultaneous assembly of the peptide skeleton and incorporation of diverse N-substituents frontiersin.orgacs.org.

The combination of structure-based design and parallel medicinal chemistry has proven effective in the discovery of novel and potent this compound analogues researchgate.netnih.govnih.govacs.orgresearchgate.net. This integrated approach allows for the rational selection of modification sites based on structural information and the rapid synthesis and evaluation of a library of compounds.

Structure Activity Relationship Sar Studies

Modifications at the N-Terminal Residue (N-methylpipecolinic acid, Mep) and their Impact on Activity

The N-terminal residue in natural tubulysins is typically N-methyl-D-pipecolinic acid (Mep). nih.govnih.gov Research has shown that the six-membered ring of the Mep residue can be modified or replaced with other residues while largely retaining activity. rsc.org For instance, replacing Mep with five-membered or acyclic residues such as N-methyl-D-proline, N-methylsarcosine, and N,N-dimethyl-D-alanine has been tolerated with minimal loss of activity in many cases. rsc.orgnih.gov The D-configuration at this residue is generally required for activity. rsc.org Some studies suggest that a basic tertiary amine at the Mep residue is important for activity. nih.gov Modifications around the Mep ring, including the addition of methyl or ethyl groups, have also been explored, with (R)-4-methyl Mep being identified as providing a good balance of potency. rsc.org Removal of the N-methyl group on Mep can lead to a reduction in potency. rsc.org

Significance of the Tubuvaline (Tuv) Residue and C-11 Functional Group

The tubuvaline (Tuv) residue is a unique component of tubulysins, containing a thiazole (B1198619) ring and an unusual N,O-acetal, along with a secondary alcohol or acetoxy group at the C-11 position. nih.govnih.gov The Tuv residue, particularly the C-11 functional group, plays a significant role in the biological potency of tubulysins. researchgate.netgoogle.comnih.gov

Role of the C-11 Acetate (B1210297) and Hydroxyl Groups in Biological Potency

The C-11 acetate group is a crucial structural feature for high cellular potency in many tubulysins. nih.govcytoskeleton.comaacrjournals.orgaacrjournals.org Studies have demonstrated that deacetylation of the Tuv subunit, resulting in a hydroxyl group at the C-11 position, leads to a significant loss of biological activity. researchgate.netgoogle.comnih.govaacrjournals.org For example, tubulysin V, which has a hydroxyl group at C-11, was reported to be significantly less potent than this compound U, which has an acetate at this position. nih.govgoogle.com The deacetylated analogue of this compound M showed a greater than 100-fold decrease in cell growth inhibition compared to this compound M. researchgate.netnih.gov The presence of an ether or ester group at the C-11 position appears important for tubulin binding. aacrjournals.orgaacrjournals.org

Strategies for Developing Hydrolytically Stable C-11 Analogues (e.g., Ether, Hindered Ester, Carbamate Substitutions)

A key challenge in the development of this compound-based therapeutics, particularly ADCs, is the hydrolytic instability of the C-11 acetate group in plasma, which leads to reduced potency. researchgate.netnih.govaacrjournals.orgresearchgate.net To address this, strategies have focused on replacing the labile acetate with more hydrolytically stable functional groups. researchgate.netnih.govaacrjournals.orgresearchgate.net Replacements with circulation-stable moieties such as ethers, carbamates, and hindered esters have been explored. researchgate.netnih.govaacrjournals.orgresearchgate.net While some stabilized analogues have shown potent free drug cytotoxicity and improved plasma stability, they have sometimes underperformed as ADC payloads compared to their acetylated progenitors. nih.govaacrjournals.orgresearchgate.net However, identifying C-11 alkoxy analogues that maintain comparable biological activity to this compound M while exhibiting significantly improved plasma stability has been reported. researchgate.netscinews.uz Examples include this compound ethyl ether and this compound isovalerate, which showed increased stability in mouse plasma compared to the acetate. aacrjournals.orgaacrjournals.org

Incorporation of Non-Hydrolysable N-Substituents on Tubuvaline

The incorporation of non-hydrolysable N-substituents on the tubuvaline residue has also been investigated as a strategy to develop potent this compound analogues. Synthetic tubulysins with different non-hydrolysable N-substituents on Tuv have been synthesized and evaluated. researchgate.netresearchgate.net SAR studies with these analogues have shown strong anti-proliferative activity, often in the sub-nanomolar range, which can be lower than that of this compound A. researchgate.netresearchgate.net These modifications can lead to compounds capable of overcoming cross-resistance in certain cancer cell lines. researchgate.netresearchgate.net

Influence of C-Terminal Residues (Tubuphenylalanine, Tubutyrosine) on Efficacy

Natural tubulysins contain either tubutyrosine (Tut) or tubuphenylalanine (B1255280) (Tup) at the C-terminus. nih.govnih.gov Tubulysins A, B, C, G, and I contain Tut, while tubulysins D, E, F, and H contain Tup. rsc.org SAR studies suggest that the this compound structure is more tolerant of modifications at the C-terminus compared to the N-terminus. nih.gov Extensive changes at the Tup position can be tolerated. rsc.org The carboxylic acid group at the C-terminus is often a site for conjugation in the development of ADCs and is therefore frequently modified. nih.gov

Stereochemical Requirements for Anti-proliferative Activity and Tubulin Polymerization Inhibition

Stereochemistry plays a critical role in the activity of tubulysins. The absolute configuration of the stereogenic centers is important for their anti-proliferative activity and ability to inhibit tubulin polymerization. nih.govacs.org For the Mep residue, the D-configuration is required for activity. rsc.org At the C13 position of the Tuv residue, the R-configuration is particularly important, and inversion to the S-configuration can result in a dramatic loss of antiproliferative activity. rsc.org The substituent at C13 also appears intolerant of changes. rsc.org While the stereochemistry at C13 has a more profound impact, the absolute configuration of the secondary alcohol at the C-11 position of Tuv also appears important for activity. nih.gov

Interactive Data Tables

While truly interactive tables are not possible in this format, key data points from the search results regarding SAR are summarized below in markdown tables.

Table 1: Impact of C-11 Modifications on Activity

| Compound/Modification | C-11 Functional Group | Activity Relative to Acetate | Notes | Source |

| This compound U | Acetate | High | Potent antiproliferative activity | nih.gov |

| This compound V | Hydroxyl | Lower (200-600x less potent) | Deacetylation leads to loss of activity | google.com |

| Deacetylated this compound M | Hydroxyl | >100-fold loss of activity | Significant decrease in cell inhibition | researchgate.netnih.gov |

| This compound Ethyl Ether | Ether | Comparable to this compound M | Improved plasma stability | researchgate.netscinews.uzaacrjournals.orgaacrjournals.org |

| This compound Isovalerate | Hindered Ester | Comparable to this compound M | Improved plasma stability | researchgate.netscinews.uzaacrjournals.orgaacrjournals.org |

| C-11 Alkoxy Analogues | Alkoxy | Similar to this compound M | Improved plasma stability | researchgate.netscinews.uznih.gov |

| C-11 Carbamate Analogues | Carbamate | Equipotent to this compound M | Stable in vivo | researchgate.netaacrjournals.orgnih.gov |

Table 2: Impact of Mep Modifications on Activity

| Mep Modification | Impact on Activity | Notes | Source |

| Replacement with N-methylsarcosine | Minimal loss of activity (equal to this compound D) | Acyclic replacement tolerated | rsc.orgnih.gov |

| Replacement with N,N-dimethyl-D-alanine | Minimal loss of activity | Acyclic replacement tolerated | rsc.orgnih.gov |

| D-configuration maintained | Activity retained | Required configuration | rsc.org |

| Removal of N-methyl group | Reduced potency | Affects activity | rsc.org |

| (R)-4-methyl Mep | Good balance of potency | Substitution on the ring | rsc.org |

Table 3: Stereochemical Requirements

| Residue | Position | Required Configuration | Impact of Inversion/Change | Source |

| Mep | N-terminus | D | Required for activity | rsc.org |

| Tuv | C13 | R | Dramatic loss of activity if S | rsc.org |

| Tuv | C13 | Isopropyl substituent | Intolerant of changes | rsc.org |

| Tuv | C11 | R (for acetate) | Important for activity | rsc.orgnih.gov |

Elucidation of Specific Structural Requirements for Tubulin Binding Affinity

N-terminal Mep Residue: The amine group at the N-terminus of the Mep residue is considered essential for activity. mdpi.com While the natural Mep residue is a six-membered ring, some studies have shown that it can be replaced with acyclic variants, such as N,N-dimethyl-D-alanine or N-methylsarcosine, with minimal loss of activity in certain cases. rsc.orgnih.govacs.org However, minor changes in this region can profoundly alter activity, particularly against MDR cell types. researchgate.netscinews.uzresearchgate.netnih.gov

Ile Residue: Modifications to the isoleucine residue have been investigated. Studies involving the replacement of isoleucine with residues having smaller side chains, such as alanine (B10760859) and glycine, have been conducted to understand the steric requirements in this region. scinews.uz The Ile-like side chain is part of a common hydrophobic pharmacophore shared with other peptidyl microtubule inhibitors binding to the vinca (B1221190) domain. researchgate.netresearchgate.net

Tubuvaline (Tuv) Residue: The Tuv residue is considered the most critical part of the this compound structure for its anticancer potency. rsc.org

C-11 Position: The C-11 acetate group in the Tuv residue is a significant structural element for high potency in many natural and designed tubulysins. aacrjournals.org However, this acetate group is known to be hydrolytically unstable in plasma, leading to significantly attenuated cytotoxicity upon loss of the acetate. researchgate.netaacrjournals.orgscinews.uzresearchgate.netnih.gov Replacing the C-11 acetate with alkoxy groups, such as an ethyl ether, has been shown to improve plasma stability while maintaining comparable biological activity to this compound M. researchgate.netscinews.uzresearchgate.netresearchgate.netnih.gov The (R)-configuration of the C-11 O-acetate is preferred and influences tubulin assembly. mdpi.com The C11-acetoxy group resides at the solvent interface and a hydrophobic pocket in the tubulin-bound structure, lacking direct protein contacts. aacrjournals.org

N,O-Acetal Group: The N,O-acyl acetal (B89532) functional group at the tertiary amide junction between the Ile and Tuv residues is present in some of the most potent naturally occurring tubulysins, like this compound D. aacrjournals.org While this group is labile, studies have shown that it is not essential for biological activity, and replacing it with a methyl group, as in this compound M, results in minimal loss of potency. aacrjournals.orgscilit.com Eliminating N,O-acetal groups without affecting cellular activity is possible, and introducing a hydrophobic group can improve bioactivity. mdpi.com

Tubuphenylalanine (Tup) Residue: The entire Tup residue is not essential for activity. rsc.org Analogues lacking the phenyl and carboxylic acid groups, or both, have retained similar activity levels as the Mep-Ile-Tuv tripeptide. rsc.org The stereochemistry of the Tup residue appears less critical than that of the Tuv residue, with inversion of the C2-methyl or C4-benzyl groups resulting in only small decreases in activity. rsc.org The C-terminal carboxylic acid is a common site for conjugation, and amide formation at this position is generally well tolerated, with only slight reductions in potency observed for some amide analogues. rsc.org However, the methyl ester of phenylprethis compound showed decreased activity. rsc.org

Binding Site: Tubulysins bind to the vinca domain on tubulin, which is located at the interface between the alpha and beta tubulin subunits. researchgate.netscinews.uzacs.orgnih.govresearchgate.net Crystal structures of tubulin in complex with this compound M and other peptidyl inhibitors like MMAE and HTI-286 have revealed that they share a common pharmacophore containing two consecutive hydrophobic groups. researchgate.netresearchgate.net this compound M has been shown to bind to the beta subunit alone, which may contribute to its higher affinity compared to some other vinca domain binders. researchgate.netresearchgate.netnih.gov

While specific quantitative data tables with IC50 or binding affinity values for a wide range of analogues across different structural modifications were not consistently available in the search results in a format suitable for direct extraction into a single comprehensive table, the research findings highlight the relative importance of different structural elements. For instance, the significant drop in potency upon deacetylation of the C-11 position is a recurring theme. researchgate.netaacrjournals.orgscinews.uznih.gov Similarly, the picomolar range IC50 values reported for potent tubulysins like this compound D underscore their high activity. aacrjournals.orgnih.govnih.govmedchemexpress.com

Table 1: Key Structural Elements and Their Impact on this compound Activity

| Structural Element | Location | Observed Impact on Activity/Binding Affinity | Notes |

| Amine group | N-terminus (Mep) | Essential for activity. mdpi.com Minor changes can significantly alter activity. researchgate.netscinews.uzresearchgate.netnih.gov | Can tolerate replacement with certain acyclic residues. rsc.orgnih.govacs.org |

| Ile residue side chain | Ile | Part of a key hydrophobic pharmacophore. researchgate.netresearchgate.net Steric bulk influences activity. scinews.uz | Shared feature with other vinca domain binders. researchgate.netresearchgate.net |

| C-11 Acetate | Tuv | Important for high potency. aacrjournals.org Loss of acetate significantly attenuates cytotoxicity. researchgate.netaacrjournals.orgscinews.uzresearchgate.netnih.gov | Hydrolytically unstable in plasma. researchgate.netaacrjournals.orgscinews.uzresearchgate.netnih.gov (R)-configuration preferred. mdpi.com |

| C-11 Alkoxy groups | Tuv | Can maintain comparable activity to C-11 acetate with improved plasma stability. researchgate.netscinews.uzresearchgate.netresearchgate.netnih.gov | Examples include ethyl ether. scinews.uzresearchgate.net |

| N,O-Acetal group | Ile-Tuv junction | Present in highly potent natural tubulysins. aacrjournals.org Not essential for activity; can be replaced with methyl. aacrjournals.orgscilit.com | Labile in some cases. scilit.com Elimination possible without affecting cellular activity. mdpi.com |

| Tup residue (entire) | C-terminus | Not essential for activity. rsc.org Analogues lacking phenyl/carboxylic acid can retain activity. rsc.org | Stereochemistry less critical than Tuv. rsc.org |

| C-terminal Carboxylic Acid | Tup | Common site for conjugation. rsc.org Amide formation generally well tolerated. rsc.org | Methyl ester showed decreased activity. rsc.org |

| Conformation of Tuv and Tup | Tuv/Tup | Crucial to antitumor activity. d-nb.info | Influenced by linkers and structural modifications. d-nb.info |

| Binding Site | Tubulin | Vinca domain (alpha/beta interface). researchgate.netscinews.uzacs.orgnih.govresearchgate.net Binds to beta subunit alone (this compound M). researchgate.netresearchgate.netnih.gov | Shares pharmacophore with other peptidyl inhibitors. researchgate.netresearchgate.net Interferes non-competitively with vinblastine (B1199706). mdpi.com |

Table 2: Examples of this compound Analogues and Relative Potency

| Compound Name | Key Modification(s) | Relative Potency (vs. highly potent tubulysins like this compound D) | Notes |

| This compound D | Natural product | Highly potent (picomolar IC50s). aacrjournals.orgnih.govnih.govmedchemexpress.com | Most potent natural family member. scinews.uz |

| This compound U | Secondary amide at Ile-Tuv junction | Less potent than this compound D (nanomolar IC50s). aacrjournals.org | Lacks the N,O-acyl acetal. aacrjournals.org |

| This compound M (Tub(OAc)) | Methyl group at Ile-Tuv junction | Minimal loss in potency compared to this compound D. aacrjournals.org | Contains C-11 acetate. aacrjournals.org |

| Tub(OH) (Deacetylated) | Hydroxyl at C-11 | Significantly less potent (>100-fold drop). aacrjournals.org | Result of C-11 acetate hydrolysis. aacrjournals.org |

| Tub(OEt) | Ethyl ether at C-11 | Similar potency to Tub(OAc) with improved stability. aacrjournals.org | Example of a stable C-11 analogue. aacrjournals.org |

| Tub(OiVal) | Isovalerate ester at C-11 | Similar potency to Tub(OAc) with improved stability. aacrjournals.orgscinews.uz | Another example of a stable C-11 analogue. aacrjournals.orgscinews.uz |

| Analogues with N,N-dimethyl-D-alanine | N-terminus (replacing Mep) | Similar antiproliferative activity to this compound D in some cases. nih.gov | Simplified analogues. nih.govacs.org |

| Mep-Ile-Tuv tripeptide | Lacks Tup residue | One order of magnitude less potent than this compound D. rsc.org | Demonstrates Tup is not essential but contributes to full potency. rsc.org |

These studies underscore the sensitivity of the this compound pharmacophore to structural changes and provide a foundation for the rational design of novel this compound analogues with improved properties for therapeutic applications, particularly in the context of antibody-drug conjugates (ADCs). researchgate.netresearchgate.netnih.gov

Preclinical Biological Evaluation

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Tubulysins exhibit exceptionally potent antiproliferative activity across a wide range of human cancer cell lines. creative-biolabs.combenthamopenarchives.comnih.govacs.org Their cytotoxic activity is often reported in the nano- or even picomolar range, exceeding that of some other commonly used tubulin modifiers. benthamopenarchives.commdpi.commedchemexpress.com

Assessment across a Broad Spectrum of Human Cancer Cell Types

Studies have evaluated the antiproliferative effects of Tubulysin A and its derivatives in various cancer cell types, including breast, colon, lung, ovarian, and prostate cancer cell lines. acs.orgmedchemexpress.comnih.govaacrjournals.orgthieme-connect.com For instance, this compound A has demonstrated potent activity in cell lines such as NCI-H1299 (lung), HT-29 (colon), and A2780 (ovary) with IC50 values in the nanomolar range. medchemexpress.com Another study showed that this compound A inhibited the proliferation of a wide variety of human cancer cells at subnanomolar concentrations. nih.govportlandpress.com

The antiproliferative activity of this compound A has been compared to other anti-microtubule agents like paclitaxel (B517696) and vinblastine (B1199706), showing more potent effects in certain cell lines such as HL-60, HCT-116, and HCT-15. portlandpress.com

Here is a sample table illustrating the in vitro cytotoxicity of this compound A in various cell lines:

| Cell Line (Origin) | IC50 (nM) | Reference |

| NCI-H1299 (lung) | 3 | medchemexpress.com |

| HT-29 (colon) | 1 | medchemexpress.com |

| A2780 (ovary) | 2 | medchemexpress.com |

| HL-60 | Subnanomolar | portlandpress.com |

| HCT-116 | Subnanomolar | portlandpress.com |

| HCT-15 | Subnanomolar | portlandpress.com |

| MFC7 | Potent | thieme-connect.com |

| A549 | Potent | thieme-connect.com |

| SW480 | Potent | thieme-connect.com |

Note: Specific subnanomolar IC50 values for HL-60, HCT-116, and HCT-15 were not provided in the source snippet, only that they were subnanomolar and more potent than paclitaxel and vinblastine.

Distinctive Efficacy against Multidrug-Resistant (MDR) Cancer Cell Lines

A significant characteristic of tubulysins is their efficacy against multidrug-resistant (MDR) cancer cell lines. frontiersin.orgcreative-biolabs.comnih.govacs.orgnih.govresearchgate.net Unlike some other microtubule inhibitors, tubulysins have been shown to retain potency in cell lines expressing MDR efflux pumps like P-glycoprotein (P-gp/MDR1/ABCB1). acs.orgnih.gov

Studies have demonstrated that tubulysins are less effective substrates for P-gp in MDR cancer cell lines. mdpi.com This feature provides tubulysins with the potential to be effective against cancers that have developed resistance to other chemotherapies. nih.gov For instance, this compound A affected the cell growth of the multidrug-resistant human cervix carcinoma cell line KB-V1. nih.govportlandpress.com

In Vitro and In Vivo Efficacy in Preclinical Cancer Models

The preclinical evaluation of tubulysins extends beyond in vitro studies to include assessment in in vivo cancer models, such as murine xenograft models. creative-biolabs.comaacrjournals.org

Evaluation in Murine Xenograft Models of Solid Tumors

This compound-based conjugates, particularly antibody-drug conjugates (ADCs) utilizing this compound payloads, have shown potent in vivo efficacy in various solid tumor xenograft models. frontiersin.orgaacrjournals.orgscispace.comnih.gov These models include prostate cancer, non-small cell lung adenocarcinoma, breast cancer, and gastric carcinoma. aacrjournals.org

In one study, a cytotoxic this compound B conjugate completely inhibited tumor growth in a mouse xenograft tumor model using HT-29 cells. scispace.com Another study involving a folate-tubulysin conjugate (EC1456) demonstrated significant antiproliferative activity against folate receptor (FR)-positive tumors in nude mice xenografts, including models resistant to other anticancer drugs. nih.gov Treatment with non-toxic doses of EC1456 led to cures in 100% of mice bearing FR-positive human xenografts. nih.gov

Assessment in Preclinical Models of Hematological Malignancies

This compound conjugates have also been evaluated in preclinical models of hematological malignancies. nih.govaacrjournals.org For example, a modified this compound ADC was shown to be effective against multidrug-resistant lymphoma cell lines and tumors. nih.gov Anti-CD30 this compound ADCs displayed potent cytotoxic activity in CD30+ lymphoma cell lines, including MDR+ strains. aacrjournals.org

Advanced Mechanistic Studies on Cellular Effects

The mechanism of action of tubulysins primarily involves the disruption of microtubule dynamics. creative-biolabs.comnih.govmdpi.comresearchgate.net Tubulysins bind to tubulin, inhibiting its polymerization and leading to the destabilization and depolymerization of microtubules. nih.govoncotarget.com This disruption of the microtubule network interferes with vital cellular processes, particularly mitosis, causing cell cycle arrest in the G2/M phase. mdpi.comresearchgate.net Subsequently, this leads to the induction of apoptosis and cell death. creative-biolabs.commdpi.comresearchgate.net

Studies have shown that tubulysins induce apoptosis in cancer cells, as evidenced by DNA fragmentation. nih.govportlandpress.com this compound A, for instance, induced DNA laddering in HL-60 cells at nanomolar concentrations. nih.govportlandpress.com

Furthermore, research indicates that tubulysins bind to the vinca (B1221190) binding site on β-tubulin. nih.govoncotarget.com Competition experiments have shown that this compound A interferes with the binding of vinblastine to tubulin in a non-competitive manner. mdpi.comresearchgate.net Electron microscopy investigations have revealed that this compound A can induce the formation of abnormal tubulin structures like rings, double rings, and pinwheel structures. researchgate.net

Tubulysins have also been shown to induce immunogenic cell death (ICD) and can have immunomodulatory effects, potentially synergizing with immunotherapies in preclinical models. researchgate.netaacrjournals.org

Characterization of Microtubule Depolymerization Dynamics

Tubulysins are potent inhibitors of tubulin polymerization and inducers of microtubule depolymerization. oncotarget.comresearchgate.netnih.gov In in vitro assays using purified tubulin, this compound A has been shown to inhibit the polymerization of tubulin more efficiently than vinblastine. researchgate.netnih.gov It also induces the depolymerization of isolated microtubule preparations. researchgate.netnih.gov

The dynamics of microtubule depolymerization induced by tubulysins, such as this compound A and D, have been found to be highly comparable to those observed with other known tubulin-destabilizing agents like disorazol A. nih.gov This depolymerization can be observed as a decrease in tubulin fluorescence over time in cellular assays, indicating the breakdown of microtubule structures. nih.gov Electron microscopy investigations have revealed that this compound A treatment can induce the formation of aberrant tubulin structures, including rings, double rings, and pinwheel structures. researchgate.netnih.gov

Notably, microtubule depolymerization induced by tubulysins could not be prevented by preincubation with microtubule-stabilizing agents like epothilone (B1246373) B and paclitaxel, neither in cell-free systems nor in cell lines. researchgate.netmdpi.comnih.gov In competition experiments, this compound A strongly interfered with the binding of vinblastine to tubulin in a non-competitive manner. researchgate.netmdpi.comnih.gov This suggests that while binding to the vinca site, tubulysins may interact with tubulin in a subtly different way compared to vinblastine. researchgate.netmdpi.comnih.gov

Quantitative Analysis of Potency Modulation by Structural Variations in Analogues

The this compound family comprises several naturally occurring isoforms and numerous synthetic analogues, with variations in their structure influencing their potency. rsc.orgcreative-biolabs.comrsc.org The core structure of tubulysins is a tetrapeptide composed of N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (B1255280) (Tup) residues. rsc.orgaacrjournals.orgmdpi.comscinews.uz

This compound D is generally reported as one of the most potent naturally occurring tubulysins, with EC50 values typically in the picomolar range in cytotoxicity assays. aacrjournals.orgmdpi.com In contrast, the corresponding secondary amide, this compound U, is less potent, with EC50 values usually in the nanomolar range. aacrjournals.org

Structural modifications, particularly at the C11 position within the tubuvaline residue and at the N-terminus (Mep residue), have been explored to understand their impact on potency and stability. aacrjournals.orgrsc.orgscinews.uznih.govcytoskeleton.com The C11 acetoxy group in many natural tubulysins is known to be susceptible to hydrolysis, leading to reduced potency. aacrjournals.orgscinews.uzcytoskeleton.comnih.gov Replacing this labile acetate (B1210297) with more stable groups, such as ethers or carbamates, has been a strategy to develop stabilized analogues. aacrjournals.orgscinews.uzcytoskeleton.comnih.gov

For instance, the deacetylated this compound analogue Tub(OH) was found to be significantly less potent (70- to 1,000-fold) than the parental drug Tub(OAc) (this compound M). aacrjournals.org In contrast, stabilized analogues like Tub(OEt) and Tub(OiVal) displayed cytotoxic potency similar to Tub(OAc) in certain cell lines. aacrjournals.org Biochemical potency assessed by tubulin binding assays also highlighted the importance of an ether or ester group at the C11 position, as the deacetylated analogue Tub(OH) was noncompetitive. aacrjournals.org

Studies investigating variations at the Ile and Mep residues have also demonstrated that changes in these regions can alter both tubulin affinity and cellular potency. scinews.uz For example, replacing the Mep residue with certain tertiary amines generally resulted in more potent analogues, sometimes exceeding the potency of this compound M. nih.gov However, replacing the Tup substituent with simple heterocyclic amines or the Doe amine often led to a significant drop in potency, although this could sometimes be mitigated by switching to the Mep N-terminus. nih.gov

Quantitative analysis of potency modulation by structural variations is often assessed through in vitro cytotoxicity assays, yielding IC50 or EC50 values in various cancer cell lines. The following table provides illustrative data on the potency of selected this compound analogues:

| Compound | Cell Line | IC50 (nM) | Source Index |

| This compound D | (various) | 0.01 - 10 | mdpi.com |

| This compound U | (various) | Nanomolar | aacrjournals.org |

| This compound M (Tub(OAc)) | L540cy | Single-digit ng/mL | aacrjournals.org |

| This compound M (Tub(OAc)) | L428 (MDR+) | Single-digit ng/mL | aacrjournals.org |

| This compound M (Tub(OAc)) | HL60 | Single-digit ng/mL | aacrjournals.org |

| Tub(OH) | L540cy, L428, HL60 | 70- to 1,000-fold less potent than Tub(OAc) | aacrjournals.org |

| Tub(OEt) | L540cy, L428, HL60 | Similar to Tub(OAc) | aacrjournals.org |

| Tub(OiVal) | L540cy, L428, HL60 | Similar to Tub(OAc) | aacrjournals.org |

| This compound A | NCI-H1299 | 3 | medchemexpress.com |

| This compound A | HT-29 | 1 | medchemexpress.com |

| This compound A | A2780 | 2 | medchemexpress.com |

| This compound B | KB cells | 0.8 | researchgate.net |

| This compound B Hydrazide (Tub-B-H) | KB cells | 2.5 | researchgate.net |

| TUB-OH (analogue) | (various) | > 100 | aacrjournals.orgresearchgate.net |

| TUB-OMOM (analogue) | (various) | ~ 1 | aacrjournals.orgresearchgate.net |

| Analogue 1f (MOM at Tuv) | HT-29 | 22 | rsc.org |

| This compound D | C26 murine colon carcinoma | 0.14 ± 0.3 | nih.gov |

| This compound analogue 3 | C26 murine colon carcinoma | 20 ± 7.4 | nih.gov |

| Analogue 11 (α-methyl pyrrolidine (B122466) N-terminus) | KB cells | 0.28 | nih.gov |

| Analogue 11 (α-methyl pyrrolidine N-terminus) | KB 8.5 (MDR1+) | 17.7 | nih.gov |

These studies on structural variations and their impact on potency are crucial for the rational design of novel this compound analogues with improved properties, including enhanced stability and retained activity against challenging cell lines like those exhibiting multidrug resistance. scinews.uznih.govresearchgate.net

Targeted Delivery Systems and Conjugates

Antibody-Drug Conjugates (ADCs) with Tubulysin Payloads

Tubulysins have emerged as a significant class of payloads for ADC development researchgate.netnih.govnih.gov. Their high intrinsic potency and activity against MDR+ cell lines differentiate them from other microtubule-disrupting agents commonly used in ADCs, such as maytansinoids and auristatins aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov. Research efforts have focused on developing stable and effective this compound-based ADCs nih.govnih.gov.

Design Principles and Payload Selection for this compound-Based ADCs

The design of this compound-based ADCs involves careful consideration of the antibody, the linker, and the this compound payload itself. Key principles include selecting an antibody that targets an antigen specifically expressed on cancer cells and is efficiently internalized upon binding mdpi.comnjbio.com. The this compound payload needs to be modified to include a suitable functional group ("handle") for linker attachment without significantly compromising its cytotoxic activity researchgate.netacs.org.

Structure-activity relationship (SAR) studies on this compound analogues have provided insights into the structural features essential for their activity and potential sites for linker attachment mdpi.com. For instance, the amine group of the Mep residue at the N-terminus is crucial for activity mdpi.com. The (R)-configuration of the O-acetate group also influences tubulin assembly mdpi.com. While the carboxylic acid group and the 3R configuration in the Tup/Tut fragment are essential for activity, the C-terminal carboxylic acid group can serve as a point of attachment mdpi.commdpi.com. Derivatization of the phenyl ring in Tup or Tut has also been explored to introduce attachment handles mdpi.com. Modifications at the C11 position, such as replacing the acetate (B1210297) with a more stable group, have been investigated to address metabolic liabilities researchgate.netacs.org.

Payload selection also considers the desired drug-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody aacrjournals.orgaacrjournals.org. The conjugation chemistry employed influences the resulting DAR and the homogeneity of the ADC product researchgate.netmdpi.com. Cysteine, lysine (B10760008), site-specific, and click chemistry reactions have been used for conjugating this compound linker-payloads to antibodies researchgate.net. Site-specific conjugation can positively impact payload stability and in vivo activity nih.govacs.org.

Diverse Linker Chemistry and Cleavage Mechanisms

The linker connecting the this compound payload to the antibody is critical for the ADC's stability in systemic circulation and the efficient release of the active drug within the target cell mdpi.comnih.govnjbio.com. Linkers are broadly categorized into cleavable and non-cleavable types mdpi.comnih.gov. Cleavable linkers are designed to release the payload upon encountering specific intracellular conditions within the lysosome or tumor microenvironment, such as low pH, enzymatic activity, or reducing conditions mdpi.comnih.govnjbio.com. Non-cleavable linkers require the complete lysosomal degradation of the antibody to release the payload conjugated to an amino acid residue mdpi.comnih.govnjbio.com.

While non-cleavable linkers can offer increased plasma stability, cleavable linkers are often preferred for highly potent payloads like tubulysins to enable efficient intracellular release and potentially exert bystander effects on neighboring tumor cells mdpi.comnih.gov. Different types of cleavable linkers have been explored for this compound ADCs.

Glucuronide linkers are hydrophilic, cleavable linkers that utilize intracellular β-glucuronidase enzymes, which are often overexpressed in the lysosomes of cancer cells, to facilitate drug release mdpi.comaacrjournals.orgaacrjournals.orgnih.gov. This enzymatic cleavage mechanism allows for targeted payload release within the tumor. Studies have shown that glucuronide-linked this compound conjugates can display potent activity in MDR+ and heterogeneous tumor models aacrjournals.orgaacrjournals.orgnih.gov.

Research involving glucuronide quaternary ammonium (B1175870) linkers applied to this compound analogues, including this compound M (Tub(OAc)) and stabilized analogues like Tub(OEt) and Tub(OiVal), demonstrated potent cytotoxic activity across various cancer cell lines, including MDR+ strains aacrjournals.orgaacrjournals.org. These ADCs also showed bystander activity in both in vitro coculture models and in vivo antigen-heterogeneous tumor models aacrjournals.orgaacrjournals.org. The stability of the ester group at the C11 position of the this compound payload can be influenced by the linker chemistry; a β-glucuronidase-cleavable glucuronide linker has been shown to protect against acetate hydrolysis compared to a protease-cleavable dipeptide linker, improving ADC activity in vivo researchgate.netnih.gov.